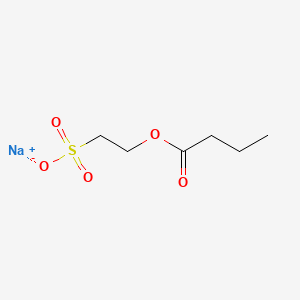

Sodium;2-butanoyloxyethanesulfonate

Description

Sodium 2-butanoyloxyethanesulfonate is a sodium salt of a sulfonic acid derivative with a butanoyloxy ester group at the 2-position of the ethanesulfonate backbone.

Properties

IUPAC Name |

sodium;2-butanoyloxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Na/c1-2-3-6(7)11-4-5-12(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHCVLBWWXVCEM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-butanoyloxyethanesulfonate typically involves the reaction of 2-hydroxyethanesulfonic acid with butanoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of 2-hydroxyethanesulfonic acid and the acyl chloride group of butanoyl chloride. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: A polar aprotic solvent like dichloromethane

Catalyst: A base such as sodium hydroxide or pyridine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-butanoyloxyethanesulfonate can undergo various chemical reactions, including:

Oxidation: The sulfonate group can be oxidized to form sulfonic acids.

Reduction: The ester linkage can be reduced to yield the corresponding alcohol.

Substitution: The butanoyloxy group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products

Oxidation: Sulfonic acids and their derivatives.

Reduction: Alcohols and corresponding reduced products.

Substitution: Various substituted sulfonates depending on the reagents used.

Scientific Research Applications

Sodium;2-butanoyloxyethanesulfonate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the formulation of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;2-butanoyloxyethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form ionic interactions with positively charged amino acid residues, while the butanoyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key properties of sodium 2-butanoyloxyethanesulfonate and its structural analogs:

Functional Group Impact on Properties

- Reactivity: The bromo group in sodium 2-bromoethanesulfonate enables nucleophilic substitution reactions, making it valuable in organic synthesis . The butanoyloxy ester in sodium 2-butanoyloxyethanesulfonate may undergo hydrolysis or transesterification, offering tunable reactivity for industrial processes. Hydroxy groups (e.g., in 2-hydroxyethanesulfonate) enhance hydrophilicity and hydrogen-bonding capacity, suitable for aqueous systems .

Solubility and Stability :

Thermodynamic and Industrial Data

- While thermodynamic data for sodium 2-butanoyloxyethanesulfonate is unavailable, studies on sodium sulfonamides in ethanol-water mixtures highlight the role of solvent polarity in solubility and fusion behavior .

- Docusate sodium ’s efficacy as a surfactant is well-documented, with applications in pharmaceuticals and cosmetics due to its low critical micelle concentration .

Comparative Performance in Specific Roles

Surfactancy :

- Synthetic Utility: Sodium 2-bromoethanesulfonate serves as a precursor in cross-coupling reactions, unlike the ester-functionalized sodium 2-butanoyloxyethanesulfonate, which may favor acyl transfer pathways .

Biological Activity

Sodium;2-butanoyloxyethanesulfonate (commonly referred to as sodium butanoyloxyethanesulfonate) is an organic compound with significant biological activity, primarily due to its unique structural features. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonate group attached to an ethane backbone, which is further substituted with a butanoyloxy group. This structure imparts distinct hydrophilic and hydrophobic properties, making it a versatile compound in both biological and industrial applications.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₃NaO₄S |

| Molecular Weight | 196.23 g/mol |

| Solubility | Soluble in water |

| pH Stability | 6-8 |

| Toxicity (LD50 in rats) | 4330 mg/kg |

Cellular Effects

This compound exhibits notable effects on various cell types, particularly skin cells. It acts as a surfactant, reducing surface tension and enhancing the cleansing properties of formulations without causing irritation. Its impact on cell membranes allows it to facilitate the removal of dirt and oils from surfaces, which is crucial for both cosmetic and therapeutic applications.

The molecular mechanism underlying its biological activity involves:

- Surfactant Action : The compound reduces surface tension, allowing for better interaction with oils and dirt.

- Cell Membrane Interaction : Its amphiphilic nature enables it to interact with lipid bilayers, which can influence cellular processes such as permeability and signaling pathways.

- Stability in Physiological Conditions : It maintains stability within a pH range conducive to biological activity, enhancing its usability in various formulations.

Case Studies

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits low cytotoxicity against human skin fibroblasts, indicating its safety for topical applications. The MTT assay results demonstrated cell viability above 80% at concentrations up to 0.5% .

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) compared to untreated controls .

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.1% for both bacteria, indicating potential use in antimicrobial formulations.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other sulfonates:

| Compound | Surfactant Properties | Cytotoxicity Level | Antimicrobial Activity |

|---|---|---|---|

| Sodium Dodecylbenzenesulfonate | High | Moderate | Yes |

| Sodium Cocoyl Isethionate | Moderate | Low | Yes |

| This compound | High | Low | Yes |

This compound stands out due to its balanced surfactant properties combined with low cytotoxicity and significant antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.